![molecular formula C11H9FN2O B1523145 4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole CAS No. 1152836-01-5](/img/structure/B1523145.png)
4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole
Overview
Description
The compound “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the fluorobenzoyl group suggests that this compound may have unique properties compared to other pyrazoles.
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a pyrazole ring attached to a fluorobenzoyl group at the 4-position .Scientific Research Applications
Photo-Switch and Logic Gate Applications
A study by Xie et al. explored compounds containing a pyrazolone-ring unit, demonstrating reversible photochromic properties and the ability to form an INHIBIT logic gate based on their photochromic mechanism. This research suggests potential applications in developing photo-switchable and logic gate devices (X. Xie et al., 2009).
Anticancer Activity
Research by Hammam et al. involved synthesizing novel fluoro substituted benzo[b]pyran compounds showing significant anticancer activity against lung, breast, and CNS cancer cell lines. These findings highlight the therapeutic potential of fluorinated pyrazoles in cancer treatment (A. G. Hammam et al., 2005).
Synthetic Methods for Fluoropyrazoles
Surmont et al. developed a synthetic strategy for 3-amino-4-fluoropyrazoles, which are of considerable interest as building blocks in medicinal chemistry due to their functionality allowing further diversification (Riccardo Surmont et al., 2011).
Diels–Alder Reactivity
Abularrage et al. investigated the synthesis and Diels–Alder reactivity of 4-fluoro-4-methyl-4H-pyrazoles, finding that late-stage fluorination offers a reliable route to these compounds. The study provides insights into the reactivity of fluorinated pyrazoles, which could be useful in "click" chemistry applications (Nile S. Abularrage et al., 2020).
Fluorogenic Copper-Free Click Ligations
Favre et al. described the use of sydnones for highly fluorescent turn-on copper-free click cycloadditions with fluorogenic dibenzocyclooctyne. This novel fluorogenic system may have broad applications in chemical biology (Camille Favre et al., 2018).
Mechanism of Action
Target of action
The fluorobenzoyl group could potentially increase the compound’s binding affinity to its target .
Mode of action
Without specific information, it’s difficult to say exactly how “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” interacts with its targets. Many drugs work by binding to their target and either activating or inhibiting its function .
Biochemical pathways
Drugs with similar structures often affect pathways involved in signal transduction, metabolism, or cell cycle regulation .
Pharmacokinetics
The presence of a fluorine atom could potentially affect the compound’s bioavailability and metabolic stability .
Result of action
Without specific information, it’s difficult to say exactly what the molecular and cellular effects of “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” are. Many drugs work by altering the function of their target, which can lead to changes in cellular behavior .
Action environment
The action, efficacy, and stability of “4-(3-fluorobenzoyl)-1-methyl-1H-pyrazole” could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
properties
IUPAC Name |
(3-fluorophenyl)-(1-methylpyrazol-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-14-7-9(6-13-14)11(15)8-3-2-4-10(12)5-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRFSGRHVONHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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